

Application Note: ^1H and ^{13}C NMR Spectral Analysis of **trans-1-Cinnamylpiperazine**

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Compound of Interest

Compound Name: *trans-1-Cinnamylpiperazine*

Cat. No.: B154354

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Abstract

This document provides a detailed analysis of the ^1H and ^{13}C Nuclear Magnetic Resonance (NMR) spectra of **trans-1-cinnamylpiperazine**, a versatile building block in medicinal chemistry. Its derivatives have shown significant activity at various central nervous system targets, including dopamine and serotonin receptors.[1] This application note outlines the experimental protocols for the synthesis and NMR analysis of **trans-1-cinnamylpiperazine** and presents a comprehensive interpretation of the spectral data. The information herein is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and development of novel therapeutic agents based on the cinnamylpiperazine scaffold.

Introduction

trans-1-Cinnamylpiperazine is a key intermediate in the synthesis of a wide range of biologically active compounds. The piperazine moiety is a common feature in many approved drugs, and its combination with the cinnamyl group has led to the discovery of potent molecules with diverse pharmacological profiles. Notably, derivatives of cinnamylpiperazine have been investigated for their antipsychotic, anxiolytic, and anticancer properties, often exerting their effects through modulation of dopaminergic and serotonergic pathways.[1] A thorough understanding of the structural features of **trans-1-cinnamylpiperazine**, as

elucidated by NMR spectroscopy, is crucial for the rational design and synthesis of new chemical entities with improved efficacy and safety profiles.

Experimental Protocols

Synthesis of **trans-1-Cinnamylpiperazine**

A common method for the synthesis of **trans-1-cinnamylpiperazine** involves the nucleophilic substitution of cinnamyl chloride with piperazine.

Materials:

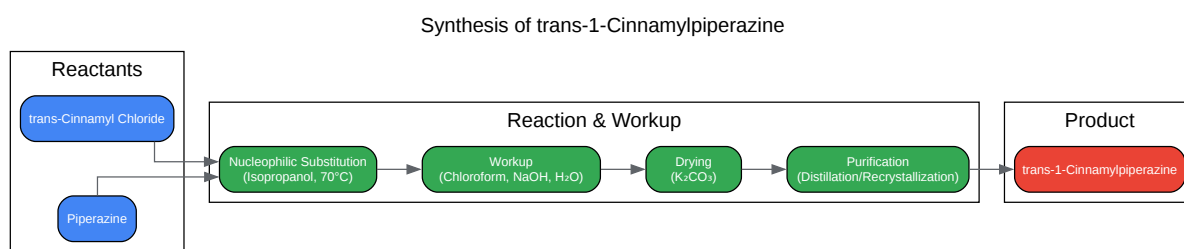
- Piperazine (anhydrous)
- trans-Cinnamyl chloride
- Isopropanol
- Chloroform
- Sodium hydroxide solution
- Water
- Potassium carbonate

Procedure:

- Dissolve a five-fold molar excess of absolute piperazine (e.g., 2.5 moles) in isopropanol (e.g., 1 liter).
- Slowly add trans-cinnamyl chloride (e.g., 0.5 moles) dropwise to the piperazine solution at room temperature with stirring.
- After the addition is complete, heat the reaction mixture to 70°C and maintain for 3 hours with continuous stirring.
- Remove the isopropanol by distillation under reduced pressure.

- Dissolve the resulting residue in chloroform (e.g., 500 ml).
- Wash the chloroform solution sequentially with a dilute sodium hydroxide solution and water.
- Dry the organic layer over anhydrous potassium carbonate and filter.
- Remove the chloroform by rotary evaporation to yield the crude product.
- Purify the crude product by vacuum distillation or recrystallization from a suitable solvent like n-hexane to obtain pure **trans-1-cinnamylpiperazine**.

DOT Script for Synthesis Workflow:



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Caption: Workflow for the synthesis of **trans-1-Cinnamylpiperazine**.

NMR Sample Preparation

High-quality NMR spectra are contingent upon proper sample preparation.

Materials:

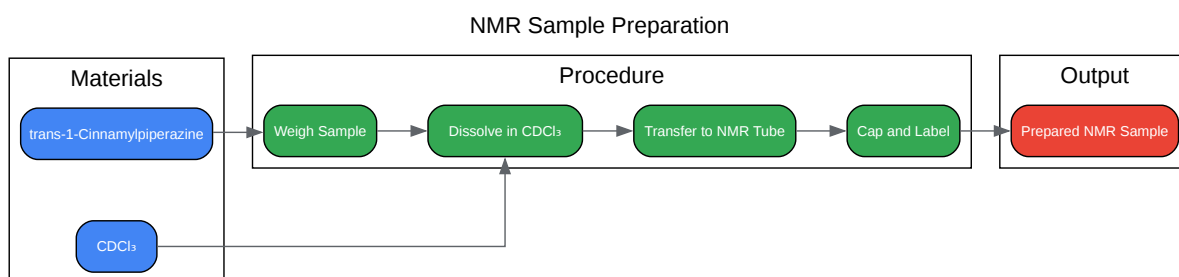
- **trans-1-Cinnamylpiperazine** (5-10 mg for ^1H NMR, 20-50 mg for ^{13}C NMR)
- Deuterated chloroform (CDCl_3)

- NMR tube (5 mm)
- Pasteur pipette
- Small vial

Procedure:

- Weigh the appropriate amount of **trans-1-cinnamylpiperazine** into a small, clean, and dry vial.
- Add approximately 0.6-0.7 mL of CDCl_3 to the vial to dissolve the sample.
- Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube.
- Cap the NMR tube securely and label it appropriately.
- If any solid particles are present, filter the solution through a small plug of glass wool in a Pasteur pipette before transferring it to the NMR tube.

DOT Script for NMR Sample Preparation Workflow:



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Caption: Workflow for preparing a sample for NMR analysis.

^1H and ^{13}C NMR Spectral Data

The following tables summarize the expected ^1H and ^{13}C NMR spectral data for **trans-1-cinnamylpiperazine**. The data is based on publicly available spectra and analysis of structurally similar compounds. Precise chemical shifts and coupling constants may vary depending on the solvent and concentration.

Table 1: ^1H NMR Data for **trans-1-Cinnamylpiperazine** (in CDCl_3)

Signal	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration	Assignment
1	~7.20-7.40	m	-	5H	Ar-H
2	~6.55	d	~15.8	1H	=CH-Ar
3	~6.25	dt	~15.8, ~6.5	1H	CH=CH-Ar
4	~3.15	d	~6.5	2H	N-CH ₂ -CH=
5	~2.90	t	~5.0	4H	-N(CH ₂) ₂ -
6	~2.50	t	~5.0	4H	-NH(CH ₂) ₂ -
7	~1.70	br s	-	1H	NH

Table 2: ^{13}C NMR Data for **trans-1-Cinnamylpiperazine** (in CDCl_3)

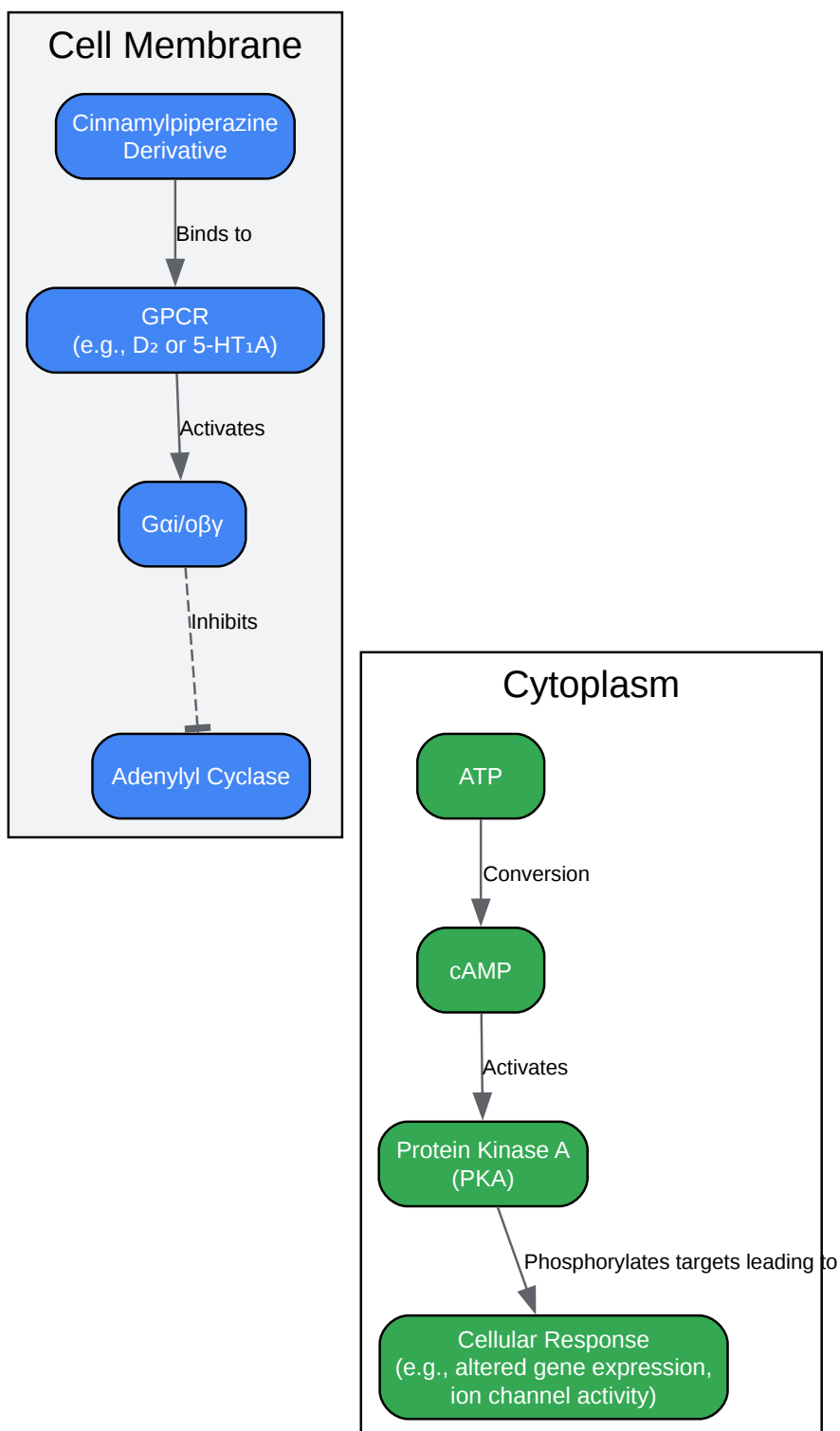
Signal	Chemical Shift (δ , ppm)	Assignment
1	~137.0	C-Ar (quaternary)
2	~133.0	=CH-Ar
3	~128.5	CH-Ar
4	~127.5	CH-Ar
5	~126.5	CH-Ar
6	~126.0	CH=CH-Ar
7	~61.0	N-CH ₂ -CH=
8	~53.5	-N(CH ₂) ₂ -
9	~46.0	-NH(CH ₂) ₂ -

Signaling Pathway Interaction

Cinnamylpiperazine derivatives have been shown to interact with various G-protein coupled receptors (GPCRs) in the central nervous system, including dopamine D₂ and serotonin 5-HT_{1A} receptors. The diagram below illustrates a simplified signaling cascade following the activation of a Gai/o-coupled receptor, a common mechanism for these receptor types.

DOT Script for Gai/o-Coupled Receptor Signaling Pathway:

Simplified Gai/o-Coupled Receptor Signaling

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References

- 1. 1-Cinnamylpiperazine | C₁₃H₁₈N₂ | CID 726896 - PubChem [pubchem.ncbi.nlm.nih.gov]
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